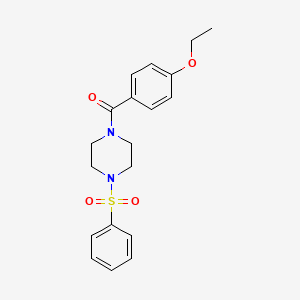![molecular formula C16H22N2O3S B5785119 ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate, also known as EBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBPC is a piperazine derivative that has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been shown to have low toxicity in animal studies, with no significant adverse effects reported. In vitro studies have shown that ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate can inhibit the growth of various bacterial and fungal strains, as well as induce apoptosis in cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate is its broad-spectrum antibacterial and antifungal activity, which makes it a potential candidate for the development of new antibiotics and antifungal agents. However, its low solubility in water and limited bioavailability may limit its use in clinical applications. Additionally, further studies are needed to determine its potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate, including the development of new synthesis methods to improve yield and bioavailability, the investigation of its potential toxicity and side effects, and the exploration of its therapeutic applications in clinical settings. Additionally, further studies are needed to determine the exact mechanism of action of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate and its potential applications in the treatment of various diseases.
In conclusion, ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to determine its potential clinical applications and to explore its mechanism of action and toxicity.
Méthodes De Synthèse
Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been synthesized by various methods, including the reaction of 1-benzylpiperazine with thioglycolic acid, followed by esterification with ethyl chloroformate. Another method involves the reaction of 1-benzylpiperazine with thioglycolic acid, followed by acylation with ethyl chloroformate. The yield of ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate varies depending on the method used, with the highest yield reported to be 87% using the first method.
Applications De Recherche Scientifique
Ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been studied for its potential therapeutic applications, including its antibacterial, antifungal, and antitumor activities. In one study, ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate was shown to have potent antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes. Another study demonstrated that ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate exhibited antifungal activity against Candida albicans. Additionally, ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate has been shown to have antitumor activity against human cervical cancer cells.
Propriétés
IUPAC Name |
ethyl 4-(2-benzylsulfanylacetyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-21-16(20)18-10-8-17(9-11-18)15(19)13-22-12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHUGEFXLYRIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzylsulfanyl-acetyl)-piperazine-1-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)




![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)

![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
